Isoprofen

Catalog No.
S530943
CAS No.
57144-56-6
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprofen

CAS Number

57144-56-6

Product Name

Isoprofen

IUPAC Name

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17)

InChI Key

RYDUZJFCKYTEHX-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(2-isopropyl-5-indanyl)propionic acid, 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt, 2-(2-isopropylindan-5-yl)propionic acid, UP 517-03, UP-517-03, UP-51703

Canonical SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

Description

The exact mass of the compound Isoprofen is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoprofen, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and its chemical formula is C₁₃H₁₈O₂. This compound operates primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators in pain and inflammation pathways .

That are essential for its synthesis and metabolic processes:

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group to isobutylbenzene, forming p-isobutylacetophenone. This is a critical step in the synthesis of ibuprofen .
  • Reduction: The ketone group in p-isobutylacetophenone is reduced to form an alcohol using sodium borohydride, facilitating further reactions .
  • Grignard Reaction: A Grignard reagent is formed and reacted with carbon dioxide to yield ibuprofen after protonation .
  • Phase I Metabolism: In the body, ibuprofen is metabolized primarily through hydroxylation and oxidation by cytochrome P450 enzymes, leading to various hydroxylated and carboxylated metabolites .

Ibuprofen exhibits significant biological activity, primarily through its inhibition of cyclooxygenase enzymes. This action reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation. The compound also possesses antipyretic properties, making it effective in reducing fever. Its efficacy is largely attributed to the (S)-enantiomer, which has a higher affinity for the COX enzymes compared to the (R)-enantiomer .

The industrial synthesis of ibuprofen typically follows a multi-step process:

  • Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst to form p-isobutylacetophenone.
  • Reduction: The ketone group undergoes reduction using sodium borohydride to yield an alcohol.
  • Chlorination: The alcohol is converted into a more reactive chloride.
  • Grignard Reaction: The Grignard reagent is formed and reacted with carbon dioxide.
  • Protonation: The final product, ibuprofen, is obtained after protonation of the intermediate .

Ibuprofen can interact with various drugs and substances, which may enhance or diminish its effects. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when taken with warfarin.
  • Other NSAIDs: Increased risk of gastrointestinal toxicity when combined with other NSAIDs.
  • Diuretics: Ibuprofen may reduce the efficacy of certain diuretics .

These interactions underscore the importance of consulting healthcare providers before combining ibuprofen with other medications.

Ibuprofen belongs to a class of compounds known as propionic acid derivatives. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
NaproxenC₁₄H₁₄O₃Longer half-life; often used for chronic pain
KetoprofenC₁₃H₁₈O₂Stronger anti-inflammatory properties
FlurbiprofenC₁₃H₁₈O₂More potent anti-inflammatory effects
DiclofenacC₁₄H₁₄ClNMore selective for COX-2; used for acute pain

Uniqueness of Ibuprofen

Ibuprofen's unique characteristics include its dual action on both cyclooxygenase enzymes and its relatively low side effect profile compared to other NSAIDs. Its effectiveness as both an analgesic and anti-inflammatory agent makes it a versatile choice in pain management therapies .

The molecular identity of isoprofen is defined by its specific chemical composition and systematic nomenclature. The compound possesses a molecular formula of C15H20O2, indicating fifteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms [1]. This composition results in a molecular weight of 232.32 grams per mole, distinguishing it from other propionic acid derivatives through its higher molecular mass [1] .

The International Union of Pure and Applied Chemistry systematic name for isoprofen is 2-(2-isopropyl-2,3-dihydro-1H-inden-5-yl)propanoic acid [1] . This nomenclature precisely describes the compound's structural features, identifying the propanoic acid functionality attached to the 5-position of a 2-isopropyl-substituted indane ring system. The Chemical Abstracts Service registry number 57144-56-6 provides a unique identifier for this specific compound [1].

The structural identity is further confirmed through spectroscopic and mass spectrometric data. The monoisotopic mass is recorded as 232.146330 daltons, while the average mass is 232.323 daltons [1]. The International Chemical Identifier Key (InChI Key) MRASYQFTHLLRCS-UHFFFAOYSA-N provides a unique digital fingerprint for computational identification [3]. The Simplified Molecular Input Line Entry System notation CC(C)C1CC2=C(C1)C=C(C=C2)CC(=O)O encodes the complete structural connectivity [3].

PropertyValueSource Citation
Molecular FormulaC15H20O2 [1]
Molecular Weight (g/mol)232.32 [1]
IUPAC Name2-(2-isopropyl-2,3-dihydro-1H-inden-5-yl)propanoic acid [1]
Chemical Abstracts Service Registry Number57144-56-6 [1]
Monoisotopic Mass232.146330 Da [1]

Stereochemical Configuration and Isomeric Forms

The stereochemical characteristics of isoprofen are fundamentally important for understanding its molecular behavior and potential biological activity. The compound contains a single stereocenter located at the α-carbon of the propanoic acid side chain, specifically at carbon-2 of the propanoic acid moiety [1] [4]. This chiral center creates the possibility for two enantiomeric forms: R-isoprofen and S-isoprofen [4] [5].

The presence of this stereocenter confers optical activity to individual enantiomers of isoprofen. Each enantiomer exhibits the ability to rotate plane-polarized light, with one enantiomer rotating light clockwise and the other counterclockwise [6] [4]. This optical activity is a fundamental property of chiral molecules and provides a means for distinguishing between the two enantiomeric forms through polarimetric analysis.

When present as a racemic mixture containing equal proportions of both enantiomers, isoprofen becomes optically inactive due to the cancellation of rotational effects [7] [8]. This phenomenon occurs because the equal and opposite rotations of the R and S enantiomers neutralize each other, resulting in no net rotation of polarized light. The racemic mixture represents the most common synthetic form of chiral propionic acid derivatives.

The absolute configuration of each enantiomer can be determined using the Cahn-Ingold-Prelog priority rules [5] [9]. These rules establish a systematic method for assigning R (rectus, right) or S (sinister, left) designations to chiral centers based on the priority ranking of substituent groups. For isoprofen, the priority sequence considers the carboxylic acid group, the indane ring system, the methyl group, and the hydrogen atom attached to the chiral carbon.

PropertyValueSource Citation
Number of Stereocenters1 (α-carbon of propanoic acid chain) [1] [4]
Stereocenter ConfigurationR and S configurations possible [4] [5]
Optical ActivityOptically active as individual enantiomers [6] [4]
Enantiomeric FormsR-isoprofen and S-isoprofen [4] [5]
Racemic Mixture PropertiesOptically inactive (equal rotation cancellation) [7] [8]

The stereochemical properties of isoprofen align with those observed in other propionic acid derivatives. Similar to ibuprofen, which exhibits differential biological activity between its R and S enantiomers, isoprofen's stereochemistry likely influences its pharmacological properties [10] [11]. Research on related compounds has demonstrated that the S-enantiomer typically exhibits greater biological activity than the R-enantiomer in propionic acid derivatives [10] [5].

Crystallographic Data and Solid-State Properties

The crystallographic and solid-state properties of isoprofen can be inferred from extensive research on related propionic acid derivatives and indane-containing compounds. While specific X-ray diffraction data for isoprofen itself may be limited, the structural characteristics of similar compounds provide valuable insights into its expected solid-state behavior.

Comparative Structural Analysis With Related Propionic Acid Derivatives

The structural features of isoprofen can be best understood through comparative analysis with other well-characterized propionic acid derivatives used in pharmaceutical applications. This comparison reveals the unique structural elements that distinguish isoprofen within this important class of compounds.

Ibuprofen, the most widely studied propionic acid derivative, serves as a primary reference point for comparison [21] [17]. With a molecular formula of C13H18O2 and molecular weight of 206.28 grams per mole, ibuprofen is structurally simpler than isoprofen [17] [22]. The key difference lies in the aromatic substitution pattern: ibuprofen features a linear isobutyl side chain attached to a phenyl ring, while isoprofen incorporates a bicyclic indane ring system with an isopropyl substituent [21] .

Naproxen represents another important comparative structure, with molecular formula C14H14O3 and molecular weight of 230.26 grams per mole [23] [24]. This compound features a methoxynaphthyl group as its aromatic component, contrasting with isoprofen's indane system. The naphthalene ring system in naproxen provides extended π-conjugation compared to the partially saturated indane system in isoprofen [24].

Ketoprofen, with molecular formula C16H14O3 and molecular weight of 254.28 grams per mole, incorporates a benzoylphenyl structure with a ketone bridge connecting two aromatic rings [23] [24]. This structural feature creates a more planar molecular geometry compared to the three-dimensional indane system in isoprofen. The ketone functionality also introduces additional hydrogen bonding possibilities not present in isoprofen.

Flurbiprofen, possessing molecular formula C15H13FO2 and molecular weight of 244.26 grams per mole, features a fluorine-substituted phenyl ring [23] [24]. The presence of fluorine creates unique electronic properties and intermolecular interactions that differ from the purely hydrocarbon indane system in isoprofen. The fluorine substitution also affects the compound's lipophilicity and metabolic stability.

CompoundMolecular FormulaMolecular WeightCore StructureDistinctive FeaturesSource Citation
IsoprofenC15H20O2232.32Indane ring systemBicyclic indane system with isopropyl substitution [1]
IbuprofenC13H18O2206.28Isobutylphenyl groupLinear isobutyl side chain on phenyl ring [17] [22]
NaproxenC14H14O3230.26Methoxynaphthyl groupMethoxy group on naphthalene ring [23] [24]
KetoprofenC16H14O3254.28Benzoylphenyl groupKetone bridge between aromatic rings [23] [24]
FlurbiprofenC15H13FO2244.26Fluorophenyl groupFluorine substitution on phenyl ring [23] [24]

The indane ring system in isoprofen provides several unique structural advantages. The bicyclic nature creates a rigid framework that constrains conformational flexibility while maintaining sufficient molecular volume for effective protein binding [18]. The partial saturation of one ring reduces the overall planarity compared to fully aromatic systems, potentially improving selectivity in biological interactions.

The isopropyl substitution on the indane ring introduces steric bulk that can influence molecular recognition and binding affinity. This branched alkyl group provides hydrophobic character while creating a specific three-dimensional shape that distinguishes isoprofen from linear alkyl-substituted derivatives like ibuprofen [18]. The positioning of this substituent at the 2-position of the indane ring creates an asymmetric environment that contributes to the compound's stereochemical properties.

From a structure-activity relationship perspective, the indane system in isoprofen represents an interesting scaffold for exploring new chemical space within the propionic acid derivative class [25] [24]. The rigid bicyclic framework provides opportunities for precise substitution patterns that could modulate biological activity, selectivity, and pharmacokinetic properties. The combination of aromatic and aliphatic character within the indane system offers a balanced approach to optimizing both potency and drug-like properties [18].

The comparative analysis reveals that isoprofen occupies a unique position within the propionic acid derivative family. Its molecular weight of 232.32 grams per mole places it in the middle range of common derivatives, while its indane ring system provides structural features not found in other widely used compounds [1] . This combination of familiar propionic acid functionality with the distinctive indane scaffold creates opportunities for developing compounds with improved therapeutic profiles while maintaining the proven efficacy associated with this important class of anti-inflammatory agents [25] [24].

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents the foundational reaction in most industrial synthesis routes for isoprofen, serving as the key carbon-carbon bond forming step that introduces the acyl functionality onto the aromatic ring [1] [2]. This electrophilic aromatic substitution reaction typically employs isobutylbenzene as the starting material and various acyl chlorides or anhydrides as the acylating agents [3] [4].

Traditional Aluminum Trichloride Catalysis

The conventional approach utilizes aluminum trichloride as the Lewis acid catalyst, operating at temperatures between 0-50°C [5] [6]. The mechanism proceeds through the formation of an acylium ion intermediate, which is stabilized by resonance and attacks the electron-rich aromatic ring [5]. This method achieves yields of 85-90% but generates substantial quantities of aluminum trichloride hydrate waste that requires disposal [7] [8].

Advanced Triflic Acid Systems

A significant advancement involves the use of triflic acid (trifluoromethanesulfonic acid) as both catalyst and reaction medium [9] [4]. This system operates at elevated temperatures (50-150°C) and dramatically reduces reaction times to approximately 5 minutes while maintaining yields of 70-85% [9] [10]. The triflic acid system demonstrates superior compatibility with downstream synthetic steps, allowing for telescoped reaction sequences without intermediate purification [9].

Alternative Lewis Acid Catalysts

Research has explored iron bromide and other Lewis acids as alternatives to aluminum trichloride, offering reduced toxicity profiles while maintaining catalytic efficiency [11]. These systems typically operate under similar temperature conditions (0-50°C) but may exhibit slightly lower activity, requiring optimization of reaction parameters [11].

Environmentally Benign Catalysts

Recent developments include the application of silica-supported Preyssler nanoparticles as heterogeneous catalysts for the Friedel-Crafts acylation [12]. These systems demonstrate exceptional yields (90-95%) and offer the significant advantage of catalyst recyclability, though they require higher operating temperatures (100-150°C) and extended reaction times (8-10 hours) [12].

CatalystTemperature (°C)Reaction TimeYield (%)AdvantagesDisadvantages
Aluminum trichloride (AlCl₃)0-502-6 hours85-90High yields, well-establishedGenerates AlCl₃ hydrate waste
Triflic acid (TfOH)50-1505 minutes70-85Compatible with downstream stepsRequires specialized handling
Iron bromide (FeBr₃)0-502-6 hours80-85Lower toxicity than AlCl₃Lower activity than AlCl₃
Silica-supported Preyssler nanoparticles100-1508-10 hours90-95Environmentally friendly, reusableNewer technology, limited data

Catalytic Asymmetric Synthesis Techniques

The development of asymmetric synthesis methodologies addresses the critical need for enantioselective production of the pharmacologically active S-enantiomer of isoprofen, which exhibits superior anti-inflammatory activity compared to the racemic mixture [13] [14].

Chiral Auxiliary Methodologies

The most successful chiral auxiliary approach employs N-acylbornanesultam derivatives in a highly diastereoselective alkylation strategy [13] [14]. This methodology achieves remarkable stereochemical control with diastereomeric excesses exceeding 95% and overall yields of 57% across four synthetic steps [14]. The process involves formation of a lithium enolate using lithium diisopropylamide, followed by methylation with methyl iodide in the presence of dimethylpropyleneurea as cosolvent [14].

Enzymatic Asymmetric Hydrolysis

Microbial enzymatic hydrolysis represents a highly efficient approach for obtaining optically pure isoprofen [15]. The yeast strain Trichosporon cutaneum 158 demonstrates exceptional stereospecificity in hydrolyzing racemic ibuprofen esters, achieving 97% enantiomeric excess for the S-enantiomer [15]. The optimal conditions involve pH ranges of 6.5-7.0 and temperatures between 28-37°C, with methyl and isopropyl esters showing the highest selectivity [15].

Sharpless Asymmetric Epoxidation

Advanced methodologies incorporate Sharpless epoxidation protocols followed by catalytic hydrogenolysis of benzylic epoxides [16] [17]. This approach provides excellent stereocontrol through the use of titanium-based chiral catalysts and achieves enantiomeric excesses of 85-90% with overall yields ranging from 70-80% [16] [17].

Dynamic Kinetic Resolution

Dynamic kinetic resolution strategies utilize chiral amides derived from lactic acid as auxiliaries, enabling the conversion of racemic substrates to enantiopure products [18]. These systems demonstrate effective diastereoselectivity and achieve enantiomeric excesses of 92% while maintaining practical overall yields of 75-80% [18].

MethodSubstrateCatalyst/ReagentEnantiomeric Excess (%)Overall Yield (%)Steps
Chiral auxiliary (Bornanesultam)N-acylbornanesultamLithium diisopropylamide95574
Enzymatic hydrolysisIbuprofen esterTrichosporon cutaneum 1589785-902
Sharpless epoxidationAromatic substrateTitanium complexes85-9070-805-6
Dynamic kinetic resolutionRacemic esterChiral amides9275-803-4

Laboratory-Scale Preparation Protocols

Standard Undergraduate Laboratory Synthesis

The most widely adopted laboratory protocol employs a two-day synthetic sequence starting from para-isobutylacetophenone [19] [20]. The first day involves sodium borohydride reduction in methanol to generate the corresponding secondary alcohol, followed by conversion to the alkyl chloride using concentrated hydrochloric acid [19] [20]. The second day features Grignard reagent formation using magnesium turnings in tetrahydrofuran, followed by carbonylation with carbon dioxide and acidic workup to yield isoprofen [19] [20].

Continuous Flow Laboratory Synthesis

Advanced laboratory methodologies employ continuous flow reactors to achieve rapid synthesis within three-minute residence times [4] [10]. This approach utilizes solvent-free Friedel-Crafts acylation with neat aluminum trichloride delivery, followed by 1,2-aryl migration using iodine monochloride and final hydrolysis to generate isoprofen sodium carboxylate [4] [10]. The system achieves production rates of 8.09 grams per hour with overall yields of 83% [10].

Microwave-Assisted Synthesis

Recent laboratory developments incorporate microwave irradiation to accelerate reaction kinetics and improve yields [21]. These protocols demonstrate significant reductions in reaction times while maintaining high product purity and minimizing side product formation [21].

Purification and Isolation Strategies

Water Washing and Crystallization

The primary industrial purification method involves multiple water washing steps followed by crystallization from hydrocarbon solvents [22] [23]. This approach effectively removes polar impurities and catalyst residues while achieving purities of 95-98% [22] [23]. The process typically employs hexane or heptane as crystallization solvents and operates at controlled cooling rates to optimize crystal morphology [22] [23].

Melt Crystallization

Melt crystallization represents an environmentally favorable approach that eliminates solvent requirements [22] [24]. This technique involves controlled heating of crude isoprofen to its melting point followed by gradual cooling under controlled conditions [22] [24]. The method achieves purities of 92-95% with recovery yields of 80-85% and offers excellent scalability for industrial applications [22] [24].

Chromatographic Purification

High-performance liquid chromatography provides the highest purity levels (>99%) but is primarily applicable to analytical and small-scale preparative applications [25] [26]. The method employs reverse-phase columns with acetonitrile-water mobile phases and enables separation of structural analogs and stereoisomers [25] [26].

Liquid-Liquid Extraction

Solvent extraction protocols utilize the differential solubility properties of isoprofen in organic and aqueous phases [27] [28]. Typical systems employ chloroform or ethyl acetate for organic phases with pH-controlled aqueous phases to achieve selective extraction [27] [28]. This method offers high scalability and low operational costs while achieving purities of 85-90% [28].

Preparative Purification Systems

Advanced ultra-fast preparative liquid chromatography systems enable automated concentration, purification, and recovery processes [25] [26]. These systems utilize trapping columns for sample concentration and achieve significant reductions in drying times compared to conventional methods [25] [26].

Phase Separation Techniques

Controlled phase separation in ethanol-water mixtures provides an alternative purification approach [29]. The method involves dissolution at elevated temperatures followed by controlled cooling to induce phase separation and crystallization [29]. This technique produces spherical agglomerates with improved compression and dissolution properties [29].

MethodSolvent SystemPurity Achieved (%)Recovery Yield (%)ScalabilityCost
Water washing + crystallizationHydrocarbon solvents95-9885-90HighLow
Melt crystallizationSolvent-free92-9580-85HighMedium
Column chromatographyMethanol/water mixtures98-9970-80MediumHigh
Liquid-liquid extractionChloroform/water85-9075-85HighLow
Preparative HPLCAcetonitrile/water99+60-70LowVery High
Phase separationEthanol/water90-9580-90MediumMedium

Green Chemistry Considerations in Manufacturing

Atom Economy Analysis

The transition from traditional six-step synthesis routes to modern three-step processes demonstrates remarkable improvements in atom economy [30] [8]. The original Boots synthesis achieves only 40% atom economy due to extensive waste generation, while the green BHC route attains 77% atom economy, increasing to 99% when acetic acid recovery is considered [30] [8].

Catalyst Recovery and Recycling

Modern green synthesis emphasizes catalyst recyclability [7] [8]. The BHC process employs hydrogen fluoride as a recoverable catalyst, while Raney nickel and palladium catalysts undergo regeneration and reuse [8]. This approach eliminates the stoichiometric use of aluminum trichloride and associated waste generation [8].

Solvent Minimization

Continuous flow processing enables dramatic reductions in solvent consumption through the use of neat reaction conditions and minimal auxiliary solvents [4] [10]. These systems achieve production rates comparable to batch processes while reducing solvent requirements by over 90% [4] [10].

Energy Efficiency

Green synthesis routes demonstrate superior energy efficiency through reduced step counts and optimized reaction conditions [30] [31]. The three-step continuous process operates at ambient or moderately elevated temperatures and eliminates energy-intensive purification steps [30] [31].

Waste Stream Management

Advanced processes generate minimal waste streams consisting primarily of recoverable organic solvents and recyclable catalysts [30] [8]. The elimination of stoichiometric Lewis acids and adoption of catalytic processes reduces waste generation by orders of magnitude compared to traditional routes [8].

ParameterTraditional Route (Boots)Green Route (BHC)Continuous Flow
Number of steps633
Atom economy (%)407783
Catalyst typeStoichiometric AlCl₃Catalytic HF (recyclable)AlCl₃ (neat conditions)
Waste generationHigh (AlCl₃ hydrate)Low (recoverable acetic acid)Minimal
Energy consumptionHighMediumLow
Solvent useHighMediumMinimal
Overall yield (%)40-5077-9080-90

Process Intensification

Microreactor technology and continuous processing enable significant process intensification with reactor volumes reduced to half the size of standard laboratory fume hoods while maintaining industrial-scale production rates [4] [10]. These systems demonstrate the feasibility of distributed manufacturing and reduced capital investment requirements [32].

Life Cycle Assessment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18751GAD0P

Wikipedia

Isoprofen

Dates

Last modified: 02-18-2024
1: Hertz F, Chevrier MM, Dumeur G, Lwoff JM. The antipyretic effect of UP 517-03 in the rabbit. Agents Actions. 1979 Dec;9(5-6):516-20. PubMed PMID: 317572.
2: Hertz F, Ranson M, Lwoff JM. Pharmacological properties of a new anti-inflammatory agent: 2-(2-isopropyl-5-indanyl)propionic acid (UP 517-03). Arzneimittelforschung. 1980;30(9):1549-57. PubMed PMID: 6970037.
3: Hutt AJ, Caldwell J. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. J Pharm Pharmacol. 1983 Nov;35(11):693-704. Review. PubMed PMID: 6139449.
4: Tanaka Y, Hayashi R. Stereospecific inversion of configuration of 2-(2-isopropylindan-5-yl)-propionic acid in rats. Chem Pharm Bull (Tokyo). 1980 Aug;28(8):2542-5. PubMed PMID: 7428133.

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